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molecular formula C8H13ClO2 B8384053 1-Chloro-4-carbomethoxy cyclohexane

1-Chloro-4-carbomethoxy cyclohexane

Cat. No. B8384053
M. Wt: 176.64 g/mol
InChI Key: GFNLBWRMYKRHGZ-UHFFFAOYSA-N
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Patent
US04792618

Procedure details

A mixture of 1.2 parts of 1-chloro-1-fluoro-4-carbomethoxy-cyclohexane and 4.8 parts of o-dichlorobenzene were added to a bed of 2% palladium on carbon maintained at 300° C. A stream of nitrogen at 400 cc/min. swept the products into two cold traps at 0° C. and -80° C. to yield 3.84 parts of combined products. Analysis by gas chromatography and mass spectrometry indicated complete reaction to yield 85% 1-fluoro-4-carbomethoxy-cyclohexane, 5% 1-chloro-4-carbomethoxy-cyclohexane and 10% methyl-4-fluorobenzoate, excluding the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-chloro-1-fluoro-4-carbomethoxy-cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1([F:12])[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH2:3]1.ClC1CCC(C(OC)=O)CC1.COC(=O)C1C=CC(F)=CC=1>[Pd].ClC1C=CC=CC=1Cl>[F:12][CH:2]1[CH2:3][CH2:4][CH:5]([C:8]([O:10][CH3:11])=[O:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CCC(CC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)F)=O
Step Two
Name
1-chloro-1-fluoro-4-carbomethoxy-cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(CCC(CC1)C(=O)OC)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
-80° C. to yield 3.84 parts of combined products
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
product
Smiles
FC1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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